N-Trifluoroacetyl-N-methyl-deacetylcolchiceine
CAS No.: 1217782-80-3
Cat. No.: VC0016238
Molecular Formula: C22H22F3NO6
Molecular Weight: 453.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217782-80-3 |
|---|---|
| Molecular Formula | C22H22F3NO6 |
| Molecular Weight | 453.414 |
| IUPAC Name | 2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1 |
| Standard InChI Key | BGKNQBHEZDTGMU-AWEZNQCLSA-N |
| SMILES | CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Identification
N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a modified colchicine derivative characterized by specific structural alterations to the parent colchicine molecule. The compound is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1217782-80-3 |
| Molecular Formula | C22H22F3NO6 |
| Molecular Weight | 453.414 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide |
| Physical State | Solid |
| Color | Yellow |
Structural Characteristics
The molecular structure of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine maintains the essential tricyclic framework characteristic of colchicine derivatives while incorporating specific modifications:
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A trifluoroacetyl group attached to the nitrogen atom at the C7 position
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A methyl group also attached to the same nitrogen at C7
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A hydroxyl group at the C10 position (rather than a methoxy group found in colchicine)
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Retention of the trimethoxy substitution pattern on the A-ring (positions C1, C2, and C3)
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Maintenance of the seven-membered B and C rings from the colchicine core structure
The compound exhibits a higher complexity score (850) compared to many similar molecules, reflecting its intricate structure with multiple functional groups .
Physical and Chemical Properties
Solubility and Physical Characteristics
N-Trifluoroacetyl-N-methyl-deacetylcolchiceine demonstrates specific solubility profiles important for laboratory handling and biological applications:
| Solvent | Solubility |
|---|---|
| Chloromethane | Soluble |
| Dichloromethane | Soluble |
| DMSO | Soluble |
| Methanol | Soluble |
The yellow-colored solid compound possesses several key physicochemical properties that influence its behavior in biological systems :
| Property | Value | Significance |
|---|---|---|
| XLogP3 | 2.2 | Moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Limited H-bond donation capacity |
| Hydrogen Bond Acceptor Count | 10 | Significant H-bond acceptance potential |
| Rotatable Bond Count | 7 | Moderate conformational flexibility |
| Topological Polar Surface Area | 83.1 Ų | Moderate membrane permeability |
Acid-Base Properties
A distinctive feature of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is the altered acidity of the nitrogen-containing functional group. The proton on the nitrogen in the N-trifluoroacetyl precursor is significantly more acidic than that in colchicine, which facilitates the methyl substitution during synthesis .
Synthesis and Derivation
Synthetic Pathway
The synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine follows a multi-step process beginning with colchicine or its derivatives:
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Deacetylation of colchicine to produce deacetylcolchiceine
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Treatment of deacetylcolchiceine with trifluoroacetic anhydride to introduce the trifluoroacetyl group
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N-methylation using diazomethane or methyl iodide to yield N-Trifluoroacetyl-N-methyl-deacetylcolchiceine
The reaction sequence can be summarized as:
Colchicine → Deacetylcolchiceine → N-Trifluoroacetyl-deacetylcolchiceine → N-Trifluoroacetyl-N-methyl-deacetylcolchiceine
Chemical Relationships
N-Trifluoroacetyl-N-methyl-deacetylcolchiceine belongs to a family of structurally related compounds that differ in substitution patterns:
| Compound | Key Structural Difference |
|---|---|
| Colchicine | Contains acetamido group at C7 and methoxy at C10 |
| Deacetylcolchiceine | Contains amino group at C7 and hydroxyl at C10 |
| N-Trifluoroacetyl-deacetylcolchiceine | Contains trifluoroacetamido group at C7 and hydroxyl at C10 |
| N-Trifluoroacetyl-N-methyl-deacetylcolchiceine | Contains N-methyl-N-trifluoroacetyl at C7 and hydroxyl at C10 |
Biological Activity
Mechanism of Action
N-Trifluoroacetyl-N-methyl-deacetylcolchiceine functions primarily as an antimitotic agent through the following mechanisms:
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Binding to tubulin, preventing polymerization
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Disruption of microtubule dynamics critical for cell division
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Stimulation of the intrinsic GTPase activity of tubulin
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Activation of JNK/SAPK signaling pathway, contributing to apoptosis induction
Interaction with P-Glycoprotein
Structure-activity relationship studies on colchicine and its analogs, including trifluoroacetyl derivatives, have revealed important insights regarding interaction with P-glycoprotein (P-gp), a multidrug transporter:
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The nitrogen atom at the C7 position is critical for P-gp recognition
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Substitutions on this nitrogen (such as trifluoroacetyl and methyl groups) generally maintain P-gp interaction
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The compound demonstrates a calculated molar refractivity (CMR) value above the threshold of 9.7, which is necessary for effective P-gp substrate interaction
Research indicates that N-Trifluoroacetyl-deacetylcolchicine (#9) maintains recognition by P-gp (IS, 6X; 3S, 27X; 3F, 2X), suggesting that the trifluoroacetyl modification preserves the essential structural requirements for P-gp interaction .
Effects on Cell Lines
Evidence from studies on similar colchicine derivatives indicates that N-Trifluoroacetyl-N-methyl-deacetylcolchiceine likely demonstrates:
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Cytotoxicity against multiple cancer cell lines
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Induction of G2/M phase cell cycle arrest
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Disruption of microtubule networks, causing their aggregation around cell nuclei
Immunofluorescence analysis of treated cells would be expected to show significant alterations in microtubule organization compared to untreated controls, similar to the effects observed with colchicine treatment .
Applications in Research
Proteomics Research
N-Trifluoroacetyl-N-methyl-deacetylcolchiceine serves as a valuable tool in proteomics research, particularly for:
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Studying microtubule dynamics
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Investigating cell signaling pathways
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Analyzing cellular responses to antimitotic agents
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Identifying tubulin-interacting proteins and compounds
Structure-Activity Relationship Studies
The compound has contributed to understanding structure-activity relationships in tubulin binding and P-glycoprotein interaction:
Anticancer Research
As an antimitotic agent, N-Trifluoroacetyl-N-methyl-deacetylcolchiceine holds potential in anticancer research:
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Serves as a model compound for studying mechanisms of tubulin inhibition
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Provides a foundation for developing novel tubulin polymerization inhibitors
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Offers insights into overcoming multidrug resistance mediated by P-glycoprotein
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Helps elucidate structure-based design principles for new antimitotic drugs
| Supplier | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| USBiological | T8416-32 | 100 mg | $460 |
| TRC | T789500 | 1 g | $1,320 |
| Medical Isotopes, Inc. | 13986 | 100 mg | $900 |
This pricing reflects the compound's specialized nature and limited production scale, typical of research-grade chemicals with specific applications .
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